(E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
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Description
(E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A significant application of related compounds involves their synthesis and comprehensive characterization, employing various spectroscopic and computational methods. For instance, compounds with structural similarities have been synthesized and characterized through FT-IR, ^1H & ^13C NMR, ESI-MS, and single-crystal X-ray diffraction to confirm the (E)-configuration of hydrazonoic groups. These studies extend into theoretical optimizations and spectroscopic investigations, providing insight into the physical and chemical properties of such compounds, laying a foundation for their potential applications in various fields (Karrouchi et al., 2021).
Molecular Docking and Potential Therapeutic Applications
Molecular docking studies have been employed to explore the potential therapeutic applications of these compounds. The aforementioned research revealed that certain derivatives could act as potential anti-diabetic agents, highlighting the versatility and potential of these compounds in medical applications (Karrouchi et al., 2021).
Reactivity and Stability Analysis
Analytical studies focusing on the reactivity and stability of such compounds under different conditions provide essential data for understanding their behavior in biological systems or chemical reactions. Investigations include NBO calculations and frontier orbitals studies to ascertain the stability and reactivity, which are crucial for designing compounds with desired biological or chemical properties (Karrouchi et al., 2021).
Antimicrobial and Anti-tumor Activity
Compounds structurally related to (E)-N'-(3-ethoxy-2-hydroxybenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide have shown promising antimicrobial and anti-tumor activities. Efficient methods to synthesize novel derivatives have been outlined, leading to compounds that exhibit significant effects in mouse tumor models and against human cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology and infectious diseases (Nassar et al., 2015).
Corrosion Protection
Another intriguing application involves the corrosion protection behavior of these compounds. Studies have focused on their effectiveness as corrosion inhibitors, showing high efficiency in protecting metals, which is beneficial for industrial applications where corrosion resistance is crucial (Paul et al., 2020).
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-2-24-15-6-3-5-11(16(15)22)10-18-21-17(23)13-9-12(19-20-13)14-7-4-8-25-14/h3-10,22H,2H2,1H3,(H,19,20)(H,21,23)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTOOKQHRIUKGA-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.